molecular formula C15H21N3 B11800860 N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B11800860
M. Wt: 243.35 g/mol
InChI Key: CANMTJNJQVCJNT-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a complex organic compound that features a bipyridine structure with a cyclopentyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable cyclopentylamine can yield the desired compound through a series of cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully saturated derivatives .

Scientific Research Applications

N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-3,4,5,6-tetrahydro-2-pyridinamine: Shares a similar core structure but lacks the bipyridine moiety.

    3,4,5,6-Tetrahydro-2-pyridinamine: A simpler analog without the cyclopentyl group.

    N-Cyclopentyl-3,4,5,6-tetrahydro-2-pyrimidinamine: Contains a pyrimidine ring instead of a bipyridine ring

Uniqueness

N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its bipyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific ligand properties and biological interactions .

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-cyclopentyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C15H21N3/c1-2-6-13(5-1)18-15-9-8-12(11-17-15)14-7-3-4-10-16-14/h8-9,11,13H,1-7,10H2,(H,17,18)

InChI Key

CANMTJNJQVCJNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C3=NCCCC3

Origin of Product

United States

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